7-Methyl-6-octenoic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-methyloct-6-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h6H,3-5,7H2,1-2H3,(H,10,11) |
InChI Key |
SVYSJXSNGHDZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCC(=O)O)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformation Pathways Involving 7 Methyl 6 Octenoic Acid and Its Precursors
De Novo Biosynthetic Pathways
De novo biosynthesis refers to the synthesis of complex molecules from simple precursors. In the context of 7-Methyl-6-octenoic acid and related structures, polyketide synthases represent a primary mechanism for constructing the carbon backbone.
Polyketide Synthase (PKS) Mediated Biosynthesis
Polyketides are a diverse class of natural products synthesized through the stepwise condensation of simple acyl-CoA precursors, a process analogous to fatty acid synthesis. nih.gov This assembly is carried out by large, multifunctional enzymes known as Polyketide Synthases (PKSs). nih.gov These enzymes are classified into three types (I, II, and III) based on their structure and catalytic mechanism. nih.govebi.ac.uk Type I PKSs, in particular, are modular enzymes where each module is responsible for one cycle of chain elongation and modification. nih.gov
A key example illustrating the formation of a related branched-chain fatty acid is the biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, a component of the immunosuppressant cyclosporin (B1163) A. A crucial intermediate in this pathway is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid . The biosynthesis of this intermediate is mediated by a Type I PKS. The process involves the assembly of acetyl-CoA and malonyl-CoA units, with specific domains within the PKS modules controlling the incorporation of methyl branches and the stereochemistry of the final product.
Table 1: Key Enzyme Domains in Type I PKS for Branched-Chain Fatty Acid Synthesis
| Domain | Function | Role in Synthesizing 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid |
| Acyltransferase (AT) | Selects and loads the starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA or methylmalonyl-CoA) units. | Selects appropriate precursors to build the eight-carbon backbone. A methylmalonyl-CoA extender unit is used to introduce the methyl group. |
| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation, extending the polyketide chain by two carbons. nih.gov | Performs the core chain elongation reaction. |
| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. | Reduces a keto group to form the 3(R)-hydroxyl group. |
| Dehydratase (DH) | Dehydrates the β-hydroxyacyl intermediate to form a double bond. | Creates the 6(E)-double bond through a dehydration step. |
| Enoyl Reductase (ER) | Reduces the α,β-double bond to a saturated carbon-carbon bond. | Selectively reduces specific double bonds while leaving others, like the one at the 6-position, intact. |
| Thioesterase (TE) | Cleaves the final polyketide chain from the PKS enzyme, often leading to cyclization or release as a linear acid. | Releases the completed 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid from the synthase. |
Investigation of Precursor Incorporation and Chain Elongation Mechanisms
The structural diversity of polyketides stems from the selection of different starter and extender units and the varied processing of the β-keto group after each condensation step. rsc.org
Starter and Extender Units : The biosynthesis of a branched chain like that in this compound requires the incorporation of specific precursors. While the common extender unit is malonyl-CoA (adding two carbons), the incorporation of a methyl group is typically achieved by using methylmalonyl-CoA as an extender unit. The acyltransferase (AT) domain of the PKS module exhibits specificity for these extender units.
Chain Elongation : The core mechanism of chain elongation is a decarboxylative Claisen condensation catalyzed by the Ketosynthase (KS) domain. nih.gov The growing polyketide chain, attached to an Acyl Carrier Protein (ACP) domain, is transferred to the active site of the KS domain. A new extender unit is loaded onto the ACP, which then attacks the KS-bound chain, resulting in a two-carbon extension and the release of CO2. This cycle is repeated in subsequent modules to build the full carbon skeleton. nih.gov
Microbial Biotransformations and Degradative Pathways
Microorganisms possess a vast arsenal (B13267) of enzymes capable of modifying complex organic molecules. These biotransformation capabilities can be harnessed to produce novel compounds or to understand the natural degradation pathways of fatty acids.
Metabolism of Terpenoids by Microbial Systems Leading to Branched Octenoic Acid Derivatives
Certain bacteria are well-adapted to metabolize hydrocarbons, including terpenoids. Pseudomonas putida is a metabolically versatile bacterium known for its high tolerance to organic solvents and toxic compounds, making it an attractive host for biotransformation and de novo production of valuable chemicals. researchgate.netnih.govnih.gov Strains of P. putida have been engineered for the production of monoterpenoids such as geranic acid from simple carbon sources. researchgate.net The native metabolic pathways of P. putida allow it to efficiently oxidize terpenoids, and this capability can lead to the formation of various derivatives, including branched-chain acids. nih.govnih.gov The metabolism of cyclic or branched terpenoids can generate intermediates that, through oxidative cleavage and further processing, result in branched octenoic acid structures.
Table 2: Characteristics of Pseudomonas putida as a Host for Terpenoid Biotransformation
| Feature | Description | Relevance to Branched Octenoic Acid Formation |
| Metabolic Versatility | Possesses a wide range of catabolic pathways for various organic compounds, including aromatic and aliphatic hydrocarbons. nih.govresearchgate.net | Can utilize diverse terpenoid precursors and channel them into pathways that may yield branched-chain fatty acids. |
| Solvent Tolerance | Exhibits remarkable resistance to the toxicity of organic compounds like monoterpenoids. researchgate.netnih.gov | Allows for high substrate concentrations during biotransformation processes without inhibiting cell growth, leading to higher product yields. |
| Genetic Tractability | Well-established genetic tools are available for metabolic engineering, allowing for the introduction of new pathways or the modification of existing ones. nih.govresearchgate.net | Enables the engineering of strains to specifically produce desired branched octenoic acid derivatives from terpenoid feedstocks. |
| Rich Oxidoreductase Pool | Contains a wealth of cofactors and oxidoreductase enzymes essential for oxidative transformations. nih.gov | Provides the necessary enzymatic machinery to perform the oxidative reactions required to break down terpenoid structures into smaller, functionalized acids. |
Enzymatic Oxidation by Unspecific Peroxygenases (UPOs) and Hydroxylation Product Formation
Unspecific peroxygenases (UPOs) are heme-thiolate enzymes, primarily found in fungi, that catalyze a wide range of oxyfunctionalization reactions. uef.finih.gov Functionally, they are considered hybrids of P450 monooxygenases and peroxidases. frontiersin.org A key advantage of UPOs is their simple catalytic cycle, which uses hydrogen peroxide (H₂O₂) as both the oxidant and the source of the oxygen atom, without the need for cofactors like NAD(P)H or auxiliary reductase proteins. nih.govnih.gov
UPOs can hydroxylate C-H bonds and epoxidize C=C bonds in a variety of substrates, including alkanes, aromatic compounds, and fatty acids. uef.fiwhiterose.ac.uk In the context of a molecule like 7-octenoic acid, a UPO could catalyze several reactions:
Epoxidation of the double bond at C7.
Hydroxylation at allylic positions (e.g., C6 or C9).
Hydroxylation at the terminal methyl group (ω-hydroxylation).
The selectivity of the reaction is highly dependent on the specific UPO enzyme used and the structure of the substrate. uef.fi Studies on various terpenes and hydrocarbons have shown that different UPOs can yield complementary product profiles, highlighting their potential as versatile biocatalysts for generating novel oxidized derivatives. whiterose.ac.uk
Mechanisms of Beta-Oxidation in Branched Unsaturated Fatty Acids
Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce acetyl-CoA. wikipedia.orgjackwestin.com While the process is straightforward for saturated, even-chain fatty acids, the degradation of molecules with branches or double bonds, such as this compound, requires additional enzymatic steps. jackwestin.comnih.gov
The core β-oxidation spiral consists of four steps: dehydrogenation, hydration, oxidation, and thiolytic cleavage. aocs.org However, the methyl group and the double bond in this compound present specific challenges:
Unsaturation : The cis or trans double bond at an odd-numbered carbon (C6 in the case of the acyl-CoA derivative) is not a substrate for the standard enoyl-CoA hydratase. An auxiliary enzyme, enoyl-CoA isomerase , is required to shift the position and stereochemistry of the double bond, converting it into a trans-Δ² intermediate that can re-enter the main β-oxidation pathway. nih.govnih.gov
Branching : The methyl group at C7 acts as a block to the standard β-oxidation process once it reaches the C3 position. The degradation of such branched-chain fatty acids often requires alternative pathways, such as alpha-oxidation or omega-oxidation, particularly for methyl groups located at odd-numbered carbons. nih.gov In many cases, initial oxidation of branched fatty acids occurs in peroxisomes rather than mitochondria. wikipedia.org The final cycle of β-oxidation for an odd-numbered chain yields propionyl-CoA in addition to acetyl-CoA. wikipedia.orgaocs.org
Plant Metabolic Pathways Yielding Branched Unsaturated Fatty Acids (e.g., catabolism of geraniol (B1671447) to citronellic acid in Citrus limon cell cultures)
The biosynthesis of branched unsaturated fatty acids in plants involves specialized metabolic pathways that often adapt from primary metabolic routes, such as amino acid or terpenoid metabolism. nih.govresearchgate.net These pathways lead to the formation of a diverse array of fatty acid-derived natural products. A notable example of such a pathway is the catabolism of the monoterpene alcohol geraniol to produce citronellic acid (3,7-dimethyl-6-octenoic acid), a branched monounsaturated fatty acid. While research on Citrus limon (lemon) cell cultures specifically is detailed, the fundamental enzymatic steps have been elucidated in other organisms, providing a clear model for this biotransformation. nih.gov
The conversion of geraniol is not a direct process but a multi-step enzymatic cascade. It begins with the oxidation of the primary alcohol group of geraniol. This pathway typically proceeds through aldehyde and subsequently to carboxylic acid, a common route for alcohol metabolism in biological systems.
The key steps in the catabolism of geraniol to citronellic acid are:
Oxidation of Geraniol: The pathway is initiated by the oxidation of geraniol into its corresponding aldehyde, geranial. This reaction is catalyzed by an alcohol dehydrogenase (ADH). nih.gov
Formation of Citronellal (B1669106): Geranial can then be converted to citronellal. This suggests an isomerization and reduction step. nih.gov
Oxidation to Citronellic Acid: In the final step, citronellal is oxidized to form citronellic acid. This oxidation of the aldehyde to a carboxylic acid is a critical step in the pathway. nih.govscentree.co
An alternative route involves the direct oxidation of geranial to geranic acid, which can then be further metabolized. nih.gov Studies in yeast have shown that adding geraniol to cultures yields both geranic acid and citronellic acid. nih.gov The addition of citral (B94496) (a mixture of geranial and its isomer neral) also results in the production of both acids, whereas the addition of citronellal primarily yields citronellic acid. nih.gov This suggests that the conversion likely proceeds from geraniol to citral, then to citronellal, and finally to citronellic acid. nih.gov
The enzymes responsible for these transformations, particularly alcohol dehydrogenases, are crucial. nih.gov These findings highlight how plants can modify core metabolic pathways to generate specialized branched-chain fatty acids, which serve various biological roles. nih.gov
Research Findings on Geraniol Catabolism
The table below summarizes the key intermediates and the proposed transformation process in the catabolic pathway of geraniol.
| Precursor | Intermediate(s) | Final Product | Key Enzyme Type (Proposed) |
| Geraniol | Geranial (Citral), Citronellal | Citronellic Acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |
Advanced Synthetic Methodologies for 7 Methyl 6 Octenoic Acid and Its Stereoisomers
Total Synthesis Approaches and Strategies
The construction of the specific carbon skeleton and the control of stereochemistry are paramount in the total synthesis of 7-methyl-6-octenoic acid and its derivatives. Various strategies have been devised to achieve these goals, ranging from stereoselective routes for chiral derivatives to multistep sequences for analogous branched structures.
Stereoselective Synthesis of Chiral Methyl-Octenoic Acid Derivatives
A notable application that underscores the importance of stereoselective synthesis is the preparation of intermediates for the immunosuppressant cyclosporin (B1163) A. A key component of cyclosporin A is the unique amino acid, (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid. The synthesis of this complex derivative highlights the challenges and ingenuity in controlling multiple stereocenters. While not a direct synthesis of this compound, the methodologies employed are highly relevant.
Approaches to these chiral derivatives often involve the use of chiral pool starting materials or asymmetric induction methods. These strategies are critical for establishing the desired absolute stereochemistry at each chiral center. The synthetic sequences are typically multi-step and require careful selection of reagents and reaction conditions to avoid racemization or epimerization.
Multistep Reaction Sequences for Analogous Branched Octenoic Acid Derivatives
The synthesis of analogous branched octenoic acid derivatives, such as the ketone 7-methyl-6-octen-3-one, provides further insight into the construction of the core structure of this compound. These syntheses often involve carbon-carbon bond-forming reactions to build the branched alkyl chain, followed by functional group manipulations to introduce the desired carbonyl or carboxyl group.
A general approach might involve the coupling of smaller fragments, for instance, a Grignard reagent with an appropriate electrophile, followed by oxidation or other transformations. The control of the double bond geometry (E/Z isomerism) is also a critical aspect of these synthetic routes.
Enzymatic Synthesis and Biocatalysis Applications
In recent years, enzymatic methods have gained prominence as powerful tools for the synthesis of chiral compounds, offering high selectivity and mild reaction conditions. These biocatalytic approaches are particularly valuable for the production of specific stereoisomers of this compound.
Chemoenzymatic Routes for the Production of Specific Isomers
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic pathways. A key strategy in this area is the kinetic resolution of a racemic mixture of the target molecule or a precursor.
Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic carboxylic acids and their esters. In a typical lipase-catalyzed kinetic resolution, one enantiomer of the racemic acid is selectively esterified, allowing for the separation of the unreacted enantiomerically enriched acid from the newly formed ester. This method provides access to both enantiomers of the target compound. The effectiveness of this separation is quantified by the enantiomeric ratio (E), with higher E values indicating better selectivity.
Table 1: Lipase-Catalyzed Kinetic Resolution of Unsaturated Carboxylic Acids
| Enzyme Source | Substrate | Reaction Type | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CALB) | Racemic arylpropionic acids | Esterification | High |
| Pseudomonas cepacia Lipase (PCL) | Racemic hydroxy acids | Transesterification | >100 |
| Candida rugosa Lipase (CRL) | Racemic aliphatic esters | Hydrolysis | Moderate to High |
This table presents representative data on the kinetic resolution of various unsaturated carboxylic acids using different lipases, illustrating the potential for achieving high enantioselectivity.
Optimization of Enzyme-Mediated Conversions and Stereochemical Control
The efficiency and selectivity of enzymatic reactions are highly dependent on various reaction parameters. Optimization of these parameters is crucial for developing robust and scalable biocatalytic processes.
Key factors that are often optimized include:
Enzyme Selection: Screening a variety of lipases or other suitable enzymes is the first step to identify the most selective and active biocatalyst.
Solvent: The choice of solvent can significantly impact enzyme activity and stability. Organic solvents are often used to solubilize non-polar substrates and shift reaction equilibria.
Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for each enzyme.
Acyl Donor/Acceptor: In esterification or transesterification reactions, the nature of the alcohol or acyl donor can influence the reaction rate and enantioselectivity.
Water Content: For lipase-catalyzed reactions in organic media, a small amount of water is often necessary to maintain the enzyme's active conformation.
Stereochemical control in enzymatic reactions is inherent to the enzyme's active site, which is chiral and can differentiate between enantiomers or enantiotopic groups of a prochiral substrate. By carefully selecting the enzyme and optimizing the reaction conditions, it is possible to achieve very high levels of enantiomeric excess (ee) for the desired product.
Table 2: Parameters for Optimization of Lipase-Catalyzed Esterification of Octanoic Acid
| Parameter | Range Studied | Optimal Condition | Effect on Conversion |
| Temperature (°C) | 30 - 60 | 45 | Increased up to optimum, then decreased |
| Enzyme Loading (wt%) | 5 - 15 | 10 | Increased with loading |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 1:5 | 1:3 | Increased with alcohol excess |
| Reaction Time (h) | 4 - 24 | 18 | Increased with time, plateaued |
This table provides an example of the optimization of various parameters for a lipase-catalyzed esterification of octanoic acid, a structurally related saturated fatty acid. These principles are directly applicable to the enzymatic synthesis of this compound.
Structure Activity Relationship Sar Studies and Analog Design
Influence of Stereochemistry on Biochemical and Biological Activities (e.g., cyclosporin (B1163) A analogs)
The stereochemistry of the MeBmt side chain is paramount for the immunosuppressive activity of Cyclosporin A. The natural configuration is (2S,3R,4R,6E). Altering the stereocenters within this side chain has been shown to dramatically affect biological function. For instance, the synthesis and biological evaluation of (2S,3R,4S)-MeBmt-cyclosporin, an epimer of cyclosporin A, revealed the critical nature of the C4 stereocenter's configuration for activity. acs.org
Modifications to the MeBmt residue at position 1 of Cyclosporin A serve to highlight the importance of its specific structure for full antimitogenic activity. The synthesis of various analogs where MeBmt is replaced by other amino acids results in a significant decrease in immunosuppressive potency. nih.gov For example, replacing MeBmt with simpler N-methylated amino acids like N-methylthreonine (MeThr) or N-methylaminobutyric acid (MeAbu) leads to a drastic reduction in the ability to inhibit Concanavalin A (Con A) stimulated thymocytes. nih.gov This suggests that the entire lipophilic side chain of MeBmt, with its specific stereochemistry, is crucial for the interaction with its biological targets, such as cyclophilin.
| Compound | Modification at Position 1 | IC50 (nM) for Inhibition of Con A Stimulated Thymocytes |
| Cyclosporin A (CsA) | MeBmt (standard) | 4 |
| Dihydro-Cyclosporin A (DH-CSA) | MeBmt side chain saturated | 10 |
| [(MeLeu(3-OH)1)]CSA | (2S,3R)-3-hydroxy-N,4-dimethyl-L-norvaline | 600 |
| (MeThr1)CSA | N-methyl-L-threonine | 8,000 |
| (MeAbu1)CSA | N-methyl-L-2-aminobutyric acid | 15,000 |
| (MeAbu1,Sar10)CSA | MeAbu at pos. 1, Sarcosine at pos. 10 | 40,000 |
This table presents data on the antimitogenic activities of Cyclosporin A and its analogs modified at the MeBmt position, demonstrating the importance of the side chain's structure. Data sourced from Rich, D. H., et al. (1986). nih.gov
Impact of Alkyl Chain Length and Degree of Unsaturation on Functionality
The length and saturation of the alkyl chain of the MeBmt residue are key determinants of biological activity. Studies involving the modification of the C8 chain of the 7-Methyl-6-octenoic acid portion have provided significant insights.
The length of the alkyl chain itself is also a critical factor. While direct studies on systematically varying the chain length of this compound within CsA are limited, research on other molecular systems demonstrates that alkyl chain length is essential for controlling properties like hydrophobicity and biological membrane interactions. d-nb.infonih.gov Shorter alkyl chains are generally less effective at forming stable hydrophobic interactions, which are often necessary for a molecule to embed in or traverse a cell membrane to reach its target. d-nb.infonih.gov
Significance of Methyl Branching Position on Molecular Recognition and Activity
The position of the methyl group in the this compound structure (corresponding to the C4 methyl group in the MeBmt amino acid) has a profound effect on molecular conformation and biological function. nih.gov This specific methyl branch is not an arbitrary feature but a critical element for potent immunosuppressive activity.
To probe the function of this methyl group, analogs have been synthesized with modifications at this position. One such analog, [(MeBm2t)1]CsA, contains an additional methyl group on C4 of the MeBmt residue. nih.gov Another analog, [(MeBth)1]CsA, is a C4-desmethyl derivative, completely lacking the methyl group at this position. nih.gov Both of these modifications resulted in a significant reduction in immunosuppressive activity. nih.gov These findings establish the crucial role the single methyl group at this specific position plays in maintaining the correct three-dimensional structure of the side chain required for optimal binding to its protein target, cyclophilin, and for subsequent biological effects. nih.gov While methyl branching in the alkyl tails of some molecules, like alpha-tocopherol, has been found to have little influence on in vivo activity, this is not the case for the MeBmt side chain in Cyclosporin A, where it is vital for molecular recognition. nih.govnih.gov
| Analog Name | Modification to MeBmt Side Chain | Impact on Immunosuppressive Activity |
| [(MeBm2t)1]CsA | Addition of a second methyl group at C4 | Lowered Activity |
| [(MeBth)1]CsA | Removal of the methyl group at C4 | Lowered Activity |
| [(MeByt)1]CsA | Conversion of C6-C7 double bond to a triple bond | Lowered Activity |
This table summarizes the effects of specific modifications to the methyl branch and unsaturation of the MeBmt side chain on the immunosuppressive activity of Cyclosporin A analogs. Data sourced from Rich, D. H., et al. (1991). nih.gov
Rational Design and Synthesis of Novel Analogs for Mechanistic Investigations
The rational design and synthesis of novel analogs based on the this compound structure have been instrumental in dissecting the mechanism of action of Cyclosporin A. By systematically altering specific functionalities on the MeBmt side chain, researchers can investigate the minimal structural requirements for activity and probe the nature of its interaction with cyclophilin. nih.gov
Further derivatization of the MeBmt residue has allowed for the fine-tuning of the biological properties of CsA. researchgate.netnih.gov For example, modifications at the terminal part of the MeBmt side chain have been shown to retain strong inhibitory potential against cyclophilin A. researchgate.net This has led to the design of non-immunosuppressive CsA derivatives that still bind potently to cyclophilins. These rationally designed analogs are valuable tools for studying the various physiological roles of cyclophilins independent of the immunosuppressive pathway involving calcineurin. researchgate.netnih.gov The synthesis of these targeted analogs relies on complex, multi-step procedures, often involving the coupling of a protected, custom-synthesized MeBmt derivative with the remaining decapeptide portion of the Cyclosporin molecule, followed by deprotection and cyclization. nih.gov
Future Directions and Emerging Research Avenues for 7 Methyl 6 Octenoic Acid
Discovery and Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of branched-chain fatty acids is known to originate from branched-chain amino acids like leucine, isoleucine, and valine. frontiersin.orgnih.gov In bacteria, the synthesis is typically initiated by a specialized enzyme, β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), which selectively uses branched-chain acyl-CoAs as primers. frontiersin.org
Future research into the biosynthesis of 7-Methyl-6-octenoic Acid would need to focus on identifying the specific microorganisms or organisms that produce this compound. Subsequent investigations would involve:
Genomic and Proteomic Analysis: To identify candidate genes and enzymes responsible for its synthesis. This would likely involve searching for homologues of known fatty acid synthesis enzymes with potential specificity for the unique structure of this compound.
In Vitro and In Vivo Characterization: Expressing candidate enzymes in a host organism like E. coli to confirm their function and elucidate the complete biosynthetic pathway. oup.com
Table 1: Key Areas for Discovering Biosynthetic Pathways of this compound
| Research Area | Objective | Potential Methods |
| Organism Screening | Identify natural producers of this compound. | Gas Chromatography-Mass Spectrometry (GC-MS) analysis of extracts from diverse bacteria, fungi, and plants. |
| Enzyme Discovery | Isolate and identify the specific enzymes involved in the biosynthetic pathway. | Genome mining for fatty acid synthase (FAS) and modifying enzyme homologues; protein purification and activity assays. |
| Pathway Elucidation | Determine the sequence of biochemical reactions leading to the final compound. | Isotopic labeling studies; characterization of metabolic intermediates. |
Advanced Mechanistic Studies of Enzymatic Transformations and Catalytic Cycles
Understanding the enzymatic mechanisms is crucial for harnessing and manipulating the production of this compound. Research in this area would build upon the foundational knowledge of fatty acid biosynthesis. rsc.orgnih.gov
Key research questions to be addressed include:
Substrate Specificity: What determines the selection of the specific precursors for this compound by the initiating synthase?
Catalytic Mechanism: What are the detailed catalytic steps and intermediates for the enzymes responsible for the methyl branching and the position of the double bond?
Structural Biology: What are the three-dimensional structures of the key enzymes, and how do they relate to their function and specificity?
Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling will be instrumental in answering these questions.
Comprehensive Delineation of Ecological Roles and Chemically Mediated Interactions
Branched-chain fatty acids are known to play various roles in nature, from being components of bacterial membranes to acting as signaling molecules. wikipedia.org The specific ecological functions of this compound remain to be discovered.
Potential ecological roles could include:
Pheromonal Communication: Many insects utilize methyl-branched fatty acids and their derivatives as pheromones for mating or aggregation.
Antimicrobial Defense: Fatty acids can have antimicrobial properties, and this compound could be part of a host's defense mechanism.
Environmental Adaptation: In bacteria, the composition of membrane fatty acids, including BCFAs, is crucial for adapting to changes in temperature and environment. frontiersin.org
Research in this area will require a combination of chemical ecology techniques, such as electroantennography for insect studies and bioassays to test for antimicrobial activity.
Development of Biotechnological Production Methods for Specific Isomers or Derivatives
The unique structure of this compound suggests it could be a valuable specialty chemical. Biotechnological production through metabolic engineering offers a sustainable alternative to chemical synthesis. nih.govmdpi.com
Strategies for developing biotechnological production would involve:
Host Organism Selection: Choosing a suitable microbial host, such as E. coli or Saccharomyces cerevisiae, that is well-characterized and amenable to genetic modification.
Metabolic Engineering: Introducing the identified biosynthetic genes for this compound into the host and optimizing the metabolic pathways to enhance precursor supply and increase product yield. nih.gov This often involves redirecting carbon flux towards the desired product and eliminating competing pathways.
Fermentation Optimization: Developing and optimizing the fermentation process to achieve high titers and productivity of this compound or its derivatives.
Table 2: Potential Biotechnological Applications and Production Strategies
| Application Area | Potential Use | Production Strategy |
| Flavors & Fragrances | As a precursor to novel aroma compounds. | Microbial fermentation using engineered yeast or bacteria. |
| Agrochemicals | As a building block for new pesticides or herbicides. | Cell-free enzymatic synthesis or whole-cell biotransformation. |
| Pharmaceuticals | As a starting material for the synthesis of bioactive molecules. | Heterologous expression of the biosynthetic pathway in a GRAS (Generally Recognized as Safe) organism. |
Further research is imperative to unlock the full scientific and commercial potential of this compound. The outlined future directions provide a roadmap for the systematic investigation of this currently understudied molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
